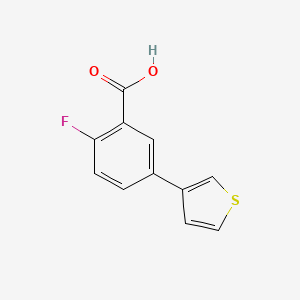

2-Fluoro-5-(thiophen-3-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

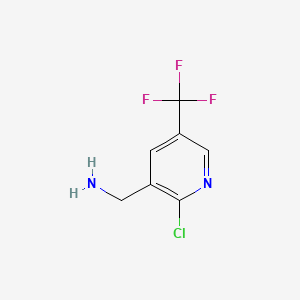

“2-Fluoro-5-(thiophen-3-YL)benzoic acid” is a chemical compound with the molecular formula C11H7FO2S . It has a molecular weight of 222.24 .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(thiophen-3-YL)benzoic acid” is 1S/C11H7FO2S/c12-10-2-1-7 (5-9 (10)11 (13)14)8-3-4-15-6-8/h1-6H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Physical And Chemical Properties Analysis

“2-Fluoro-5-(thiophen-3-YL)benzoic acid” is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Material Science: Organic Semiconductors

2-Fluoro-5-(thiophen-3-yl)benzoic acid: is utilized in the field of material science, particularly in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, making it a valuable component in the fabrication of electronic devices such as transistors and solar cells.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, this compound serves as a precursor in the synthesis of various drugs . Its benzoic acid moiety can be functionalized to create pharmacologically active molecules, potentially leading to new treatments for diseases.

Corrosion Inhibitors

The thiophene derivative is also explored as a corrosion inhibitor . Its ability to form a protective layer on metal surfaces is of significant interest in preventing corrosion, which is crucial in extending the lifespan of metal components in industrial settings.

OLEDs: Light-Emitting Devices

2-Fluoro-5-(thiophen-3-yl)benzoic acid: finds application in the manufacturing of OLEDs (Organic Light-Emitting Diodes) . The compound’s properties contribute to the stability and efficiency of light-emitting devices, which are used in a variety of display and lighting technologies.

Organic Synthesis: Building Block

This compound acts as a versatile building block in organic synthesis . Its reactivity allows chemists to construct complex organic molecules, which can have applications ranging from materials science to pharmaceuticals.

Pharmacological Properties: Biological Activity

The thiophene ring present in 2-Fluoro-5-(thiophen-3-yl)benzoic acid is known to exhibit various biological activities . Research into its pharmacological properties could lead to the discovery of new therapeutic agents with anti-inflammatory, anticancer, or antimicrobial effects.

Safety And Hazards

properties

IUPAC Name |

2-fluoro-5-thiophen-3-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISDRCRIVBKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688563 |

Source

|

| Record name | 2-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(thiophen-3-YL)benzoic acid | |

CAS RN |

1261993-00-3 |

Source

|

| Record name | Benzoic acid, 2-fluoro-5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)